Trimethylsilyl formate

Description

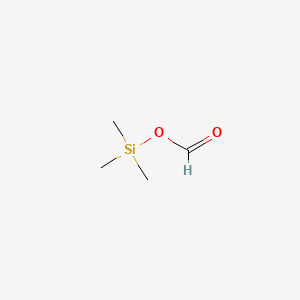

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2Si/c1-7(2,3)6-4-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPSATXXRVXAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347568 | |

| Record name | Trimethylsilyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18243-21-5 | |

| Record name | Trimethylsilyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Trimethylsilyl Formate

Established Synthetic Routes

The synthesis of trimethylsilyl (B98337) formate (B1220265) can be achieved through several established methods, primarily involving the reaction of a formic acid source with a trimethylsilylating agent. Additionally, its transient formation and immediate use within a reaction mixture, known as in situ generation, is a key strategy in various synthetic transformations.

Synthesis from Formic Acid and Trimethylsilanes/Silylating Agents

A primary and widely utilized method for the preparation of trimethylsilyl formate involves the direct reaction of formic acid with a suitable trimethylsilylating agent. The most common of these agents is trimethylsilyl chloride (TMSCl). This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. The process must be carried out under inert atmospheric conditions to prevent the hydrolysis of the silylating agent and the product.

Another effective silylating agent for the synthesis of this compound is hexamethyldisilazane (B44280) (HMDS). The reaction of formic acid with HMDS offers an alternative route that produces ammonia (B1221849) as a benign byproduct, which can be easily removed from the reaction mixture. This method is often favored for its efficiency and the mild reaction conditions required. gelest.comresearchgate.net

Below is a table summarizing typical conditions for these synthetic routes.

Table 1: Synthesis of this compound from Formic Acid

| Silylating Agent | Base | Solvent | Typical Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Trimethylsilyl chloride (TMSCl) | Pyridine | Inert Solvent | Stirring at room temperature | Good to excellent |

In Situ Generation and Utilization in Reaction Systems

This compound is frequently generated in situ to serve as a stable, liquid surrogate for the gaseous and difficult-to-handle trimethylsilane (B1584522) (Me₃SiH). This approach is particularly valuable in transfer hydrosilylation reactions, where the this compound is consumed as it is formed. A key application of this methodology is the reduction of ketones to their corresponding silyl (B83357) ethers. rsc.org

In these systems, a ruthenium-based catalyst facilitates the decarboxylation of the in situ generated this compound. This process generates a ruthenium hydride species, which then reduces the ketone to a ruthenium-alkoxide intermediate. Subsequent reaction with another molecule of the silyl formate yields the final silyl ether product and regenerates the active catalyst. rsc.org This catalytic cycle avoids the direct use of hazardous hydrosilanes.

The following table provides examples of ketone reductions utilizing the in situ generation of this compound.

Table 2: In Situ Generation and Utilization of this compound for Ketone Reduction

| Ketone Substrate | Catalyst | Reaction Conditions | Silyl Ether Product Yield | Reference |

|---|---|---|---|---|

| Acetophenone | PNHP-based Ruthenium Complex | THF, 90 °C | 99% | rsc.org |

| 4,4'-Dimethylbenzophenone | PNHP-based Ruthenium Complex | THF, 90 °C | 76% | rsc.org |

| 4-Iodoacetophenone | PNHP-based Ruthenium Complex | THF, 90 °C | >82% | nih.gov |

Precursor Chemistry and Derivative Formation

This compound and its precursors play a crucial role in the synthesis of various organic compounds, including protected alcohols and derivatives formed from the fixation of carbon dioxide.

Role in the Synthesis of Trimethylsilyl-Protected Carbinols

The trimethylsilyl group is a widely used protecting group for alcohols due to its ease of installation and removal under mild conditions. openochem.org The formation of trimethylsilyl ethers from alcohols is typically achieved using silylating agents like trimethylsilyl chloride in the presence of a base. libretexts.org

While this compound itself is not commonly employed as a direct silylating agent for the protection of carbinols, its precursors, namely a formate salt and a trimethylsilyl source, are utilized in specific synthetic transformations that lead to trimethylsilyl-protected carbinols. A notable example is the synthesis of trimethylsilyl-protected 2,2,2-trichloromethylcarbinols. In this reaction, an aldehyde or ketone is treated with trichloromethyltrimethylsilane in the presence of a catalytic amount of sodium formate in dimethylformamide (DMF). nih.gov This method provides excellent yields of the protected carbinols and avoids the use of strong bases typically required for such transformations. nih.gov

Formation from Carbon Dioxide Fixation and Hydrosilylation

An increasingly important synthetic route to this compound and other silyl formates involves the fixation of carbon dioxide (CO₂) through catalytic hydrosilylation. This process utilizes CO₂ as a renewable C1 feedstock and a hydrosilane as the reducing agent. rsc.org Various catalytic systems have been developed to facilitate this transformation, including organocatalysts and transition metal complexes. rsc.orgnih.gov

Tetrabutylammonium acetate (B1210297) (TBAA) has been shown to be an effective organocatalyst for the solvent-free hydrosilylation of CO₂ with hydrosilanes to produce silyl formates. rsc.org Additionally, formate salts themselves can act as catalysts for this reaction. researchgate.net Transition metal complexes, such as those based on cobalt, can also catalyze the insertion of CO₂ into a Si-H bond to furnish the corresponding silyl formate. nih.gov

The table below summarizes various catalytic systems for the synthesis of silyl formates from CO₂.

Table 3: Synthesis of Silyl Formates from Carbon Dioxide and Hydrosilanes | Hydrosilane | Catalyst | Solvent | Reaction Conditions | Silyl Formate Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | Phenylsilane | Cobalt(II) triazine complex | Various | 80 °C, 1 bar CO₂ | Not specified | openochem.org | | Various hydrosilanes | Tetrabutylammonium acetate (TBAA) | Solvent-free | Not specified | Good to excellent | rsc.org | | Phenylsilane | [TBA][OAc] | Neat | 6 h | Not specified | acs.org | | Triethylsilane | Formate salts | Toluene or NMP | Not specified | Up to 92% | nih.govresearchgate.net |

Advanced Reactivity and Transformative Processes

Catalytic Hydrosilylation as a Key Transformation

Catalytic hydrosilylation is a fundamental process for the reduction of carbonyl compounds, yielding silyl (B83357) ethers which are precursors to alcohols and important protecting groups in their own right. nih.gov The transfer hydrosilylation approach, which avoids the direct use of potentially hazardous hydrosilanes, has gained traction. nih.gov In this context, trimethylsilyl (B98337) formate (B1220265) serves as a renewable and atom-economical surrogate, with its only byproduct being gaseous carbon dioxide. nih.govrsc.org This method represents a significant advancement, particularly for the reduction of ketones, which has been a challenging transformation using silyl formate-based systems. rsc.orgrsc.org

The mechanism for the transfer hydrosilylation of ketones using silyl formates is a catalytic cycle involving several key steps. researchgate.netresearchgate.net A proposed mechanism begins with the reaction of the catalyst with the silyl formate, leading to the formation of an active ruthenium formate species. researchgate.net This intermediate then undergoes decarboxylation to generate a ruthenium hydride, which is the key reducing agent in the cycle. rsc.orgresearchgate.net The ketone substrate interacts with this hydride, leading to its reduction and the formation of a ruthenium-alkoxide intermediate. researchgate.netresearchgate.net The cycle is completed by the silylation of this intermediate by another molecule of silyl formate, which releases the silyl ether product and regenerates the active catalyst. researchgate.net

The choice of catalyst is critical for the success of the transfer hydrosilylation of ketones with silyl formates. researchgate.netresearchgate.net While some ruthenium catalysts were effective for the hydrosilylation of aldehydes, they proved ineffective for the more challenging reduction of ketones. rsc.org The breakthrough came with the use of a specific PNHP-based ruthenium catalyst. nih.govresearchgate.net The cooperative nature of the PNHP ligand, particularly the presence of an N-H bond, is crucial for the transformation. nih.govresearchgate.net This N-H group is believed to assist in the reduction of the ketone, possibly through hydrogen bonding with the carbonyl group, and facilitates the final silylation step by weakening the ruthenium-alkoxide bond. researchgate.netresearchgate.net Experiments comparing the active catalyst with an analogous complex where the N-H bond is methylated demonstrated the essential role of this motif; the methylated version was unable to reduce ketones. nih.govresearchgate.net

In this catalytic system, the silyl formate acts as the source of the hydride. rsc.orgresearchgate.net The process involves a metal-mediated decarboxylation of the silyl formate to generate a metal hydride species. nih.govrsc.org This was unequivocally confirmed through isotopic labeling studies. rsc.orgresearchgate.net When a deuterated silyl formate was used in the reaction, the deuterium (B1214612) atom was exclusively transferred to the product, confirming that the formate group is the sole hydride source. nih.govrsc.org The proposed pathway involves an initial decarbonylation of the silyl formate on the ruthenium catalyst to create a ruthenium formate species (A), which then undergoes decarboxylation to form the active ruthenium hydride species (B). rsc.orgresearchgate.net The presence of this ruthenium hydride has been confirmed by NMR analysis. rsc.orgresearchgate.net

Silyl ethers are the direct products of the catalytic hydrosilylation of carbonyl compounds. nih.govlibretexts.org They are a class of compounds where a silicon atom is covalently bonded to an alkoxy group. wikipedia.org In the context of this reaction, after the ruthenium-hydride reduces the ketone to a ruthenium-alkoxide intermediate, this intermediate is attacked by another molecule of trimethylsilyl formate. researchgate.netresearchgate.net This step generates the final trimethylsilyl ether product and regenerates the ruthenium formate catalyst, allowing the catalytic cycle to continue. researchgate.netresearchgate.net Common silyl ethers like trimethylsilyl (TMS) ether are widely used as protecting groups for alcohols in organic synthesis because they are stable under many reaction conditions but can be removed selectively. libretexts.orgwikipedia.org

The transfer hydrosilylation of carbonyl compounds using this compound and a PNHP-based ruthenium catalyst has been successfully applied to a wide range of substrates. nih.govresearchgate.net The reaction demonstrates broad functional group tolerance and selectivity. nih.govrsc.org

A variety of ketones have been successfully converted to their corresponding silyl ethers in high yields (61-99%). nih.govchemrxiv.org The reaction tolerates both electron-donating and electron-withdrawing substituents on aromatic ketones. nih.govrsc.org For instance, substituted acetophenones, including those with iodo, ortho-methyl, and methoxy (B1213986) groups, were hydrosilylated in excellent yields. nih.gov

The steric hindrance of both the silyl formate and the ketone substrate plays a significant role in the reaction's efficiency. nih.govrsc.org While triethylsilyl formate works well for many substrates, the less hindered this compound is more effective for sterically demanding ketones. nih.govchemrxiv.org For example, the reaction of phenyl isopropyl ketone with triethylsilyl formate resulted in a low yield (33%), but switching to this compound increased the yield to 75%. nih.govrsc.org Similarly, for the reduction of 4,4′-dimethylbenzophenone, using this compound significantly reduced the reaction time from 42 hours to 13 hours while maintaining a good yield. nih.govrsc.org The system is also effective for α,β-unsaturated ketones, affording 1,2-reduction products selectively, as well as for heteroaromatic and dialkyl ketones. nih.govresearchgate.net

The catalytic system exhibits high chemoselectivity for aldehydes over ketones. In a competitive reaction with 4-acetylbenzaldehyde, which contains both an aldehyde and a ketone functional group, only the aldehyde was reduced when one equivalent of the silyl formate was used. researchgate.net

Table 1: Hydrosilylation of Various Ketones using this compound Yields determined by ¹H NMR. nih.gov

| Substrate (Ketone) | Product (Silyl Ether) | Yield (%) | Reaction Time (h) |

| Phenyl isopropyl ketone | 1-phenyl-2-methyl-1-(trimethylsiloxy)propane | 75 | 5 |

| 4,4′-Dimethylbenzophenone | Bis(4-methylphenyl)(trimethylsiloxy)methane | 76 | 13 |

Table 2: Substrate Scope for Transfer Hydrosilylation of Ketones Yields determined by ¹H NMR with mesitylene (B46885) as an internal standard. Reactions performed on a 0.1 mmol scale. nih.gov

| Substrate | Silyl Formate | Product | Yield (%) | Time (h) |

| 4-Methoxyacetophenone | Triethylsilyl formate | 99 | 1.5 | |

| 4-Methylacetophenone | Triethylsilyl formate | 99 | 1.5 | |

| 4-Chloroacetophenone | Triethylsilyl formate | 99 | 1.5 | |

| 4-Iodoacetophenone | Triethylsilyl formate | 99 | 1.5 | |

| 4-Cyanoacetophenone | Triethylsilyl formate | 82 | 3 | |

| 2-Methylacetophenone | Triethylsilyl formate | 88 | 5 | |

| Phenyl isopropyl ketone | Triethylsilyl formate | 33 | 5 | |

| Phenyl isopropyl ketone | This compound | 75 | 5 | |

| 4,4'-Dimethylbenzophenone | Triethylsilyl formate | 89 | 42 | |

| 4,4'-Dimethylbenzophenone | This compound | 76 | 13 | |

| 4-Acetylbenzonitrile | Triethylsilyl formate | 99 | 3 | |

| 2-Acetylfuran | Triethylsilyl formate | 81 | 1.5 | |

| 2-Acetylthiophene | Triethylsilyl formate | 93 | 1.5 |

Substrate Scope and Reaction Selectivity in Hydrosilylation

Influence of Steric and Electronic Parameters of the Silyl Moiety

The reactivity of silyl formates is significantly governed by the steric and electronic nature of the silyl group. In the case of this compound, the relatively small size of the three methyl groups attached to the silicon atom results in lower steric hindrance compared to bulkier silyl formates like triethylsilyl formate or tert-butyldimethylsilyl formate. nih.govchemrxiv.org This reduced steric bulk allows for faster reaction rates in certain transformations.

For instance, in the transfer hydrosilylation of ketones, this compound can lead to significantly reduced reaction times compared to its more sterically hindered counterparts. nih.gov One study demonstrated that while the reaction of 4,4′-dimethylbenzophenone with triethylsilyl formate required 42 hours to achieve an 89% yield, using the less bulky this compound provided a comparable 76% yield in just 13 hours. nih.gov This highlights the direct impact of steric hindrance on reaction kinetics. When the steric hindrance around the silicon core is further increased, as with tert-butyldimethylsilyl and triisopropylsilyl formates, the reduction of ketones can be completely suppressed. chemrxiv.org

The electronic parameters of the silyl moiety also play a crucial role. The electron-donating nature of the alkyl groups on the silicon atom influences the reactivity of the silyl formate. More acidic silyl formates, such as triethoxysilyl formate, have been shown to lead to a significant drop in yield in certain reactions, indicating that the electronic properties of the substituents on the silicon atom are a key factor in the outcome of the transformation. chemrxiv.org

| Silyl Formate | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Triethylsilyl formate | 42 | 89 |

| This compound | 13 | 76 |

Formyl Group Transfer and Related Formaldehyde (B43269) Equivalents

This compound can act as a source of a formyl group in certain synthetic contexts, functioning as a formaldehyde equivalent.

Mechanistic Elucidation and Computational Investigations

Spectroscopic and Kinetic Studies of Reaction Pathways

Experimental approaches provide direct evidence for the formation of intermediates and the sequence of steps in a reaction. Spectroscopic and kinetic studies are paramount in this regard, offering real-time or near real-time observation of chemical changes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying transient species in a reaction mixture without the need for isolation. The trimethylsilyl (B98337) (TMS) group, in particular, serves as a useful reporter group in ¹H NMR studies due to its high-intensity signal in a region of the spectrum that is typically free from other signals nih.gov.

In reactions where trimethylsilyl formate (B1220265) acts as a surrogate for hydrosilanes, such as in the transfer hydrosilylation of ketones, NMR analysis has been instrumental. For instance, in a ruthenium-catalyzed reaction, the presence of a key ruthenium hydride intermediate, generated from the decarbonylation and subsequent decarboxylation of the silyl (B83357) formate, was confirmed by NMR analysis of the reaction mixture rsc.org. The ability to monitor the disappearance of reactants and the appearance of intermediates and products provides invaluable mechanistic insight. For example, ¹H NMR spectra can be used to determine the yield of silyl ethers in dehydrogenative coupling reactions involving silyl formates rsc.org.

| Technique | Species/Process Observed | Significance in Mechanism Elucidation | Reference Finding |

|---|---|---|---|

| In Situ ¹H NMR | Formation of Metal Hydride Species | Confirms the role of the silyl formate in generating the active catalyst. | Ruthenium hydride species confirmed in transfer hydrosilylation reactions. rsc.org |

| ¹H NMR Monitoring | Reactant Consumption & Product Formation | Allows for reaction profiling and kinetic analysis. | Yields of silyl ethers determined by ¹H NMR integration versus an internal standard. rsc.org |

| ¹H NMR with TMS Reporter | Conformational Changes | The TMS signal can report on changes in the local chemical environment. | TMS groups are used as reporters for conformational changes in large proteins. nih.gov |

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of the transition state libretexts.orgprinceton.edu. This effect arises from the change in reaction rate when an atom in the reactant is replaced by one of its isotopes, most commonly hydrogen with deuterium (B1214612) libretexts.org.

While specific KIE studies on trimethylsilyl formate are not extensively detailed in the provided literature, the principles can be applied to its potential reaction pathways. For example, in a hydride transfer reaction where the hydrogen from the formate group is transferred in the rate-determining step, a significant primary KIE (kH/kD > 1) would be expected upon substitution of the formate proton with deuterium (DCOOSiMe₃). This is because the C-D bond has a lower zero-point energy than the C-H bond, making it stronger and more difficult to break libretexts.orgprinceton.edu. Conversely, a small or non-existent KIE would suggest that C-H bond cleavage is not involved in the rate-limiting step. Large KIE values can also be an indicator of multi-step reaction pathways occurring before the rate-limiting step chemrxiv.org.

| Proposed Mechanistic Step | Isotopic Labeling Position | Expected KIE (kH/kD) | Interpretation |

|---|---|---|---|

| Hydride Transfer (Rate-Determining) | Formyl Hydrogen (H-C=O) | > 1 (Primary KIE) | The C-H bond is being broken in the transition state of the slowest step. libretexts.org |

| Decarboxylation | Formyl Hydrogen (H-C=O) | ~ 1 (Secondary KIE) | The C-H bond is not directly broken but its environment changes (e.g., rehybridization), leading to a small effect. wikipedia.org |

| Nucleophilic Attack at Silicon | Methyl Hydrogens (-Si(CH₃)₃) | ~ 1 | These C-H bonds are not involved in the reaction center. |

Theoretical Chemistry Approaches

Computational chemistry provides a powerful lens through which to view reaction mechanisms, offering insights into structures and energies of species that are too fleeting to be observed experimentally.

Density Functional Theory (DFT) has become a primary tool for investigating complex chemical systems, including transition metal chemistry umn.edu. It is widely used to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states researchgate.netyoutube.com. By mapping the potential energy surface, DFT can elucidate reaction pathways and predict activation barriers, thus explaining reaction selectivity and kinetics.

For reactions involving this compound, DFT calculations can model processes like decarbonylation, oxidative addition, and reductive elimination. For example, in silylium-catalyzed reactions, theoretical calculations support a mechanism involving the activation of a C-C triple bond to produce an electrophilic β-silylketenimonium intermediate acs.org. Such computational studies are essential for corroborating proposed mechanisms derived from experimental data and for predicting the feasibility of new reactions.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and how it governs their reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—the frontier orbitals—is particularly insightful. The energy and spatial distribution of the HOMO indicate where a molecule is most likely to act as a nucleophile, while the LUMO indicates the most probable site for electrophilic attack.

For this compound, MO analysis can reveal the electronic effects of the silyl group on the formate moiety. Visualization of molecular orbitals can also provide evidence for stabilizing interactions, such as hyperconjugation researchgate.net. For instance, the interaction between filled σ orbitals and adjacent empty or partially filled p or π* orbitals can be explicitly shown, helping to explain the molecule's stability and reactivity patterns wikipedia.org.

The ability of silicon to stabilize an adjacent (α) carbanion or a β-carbocation is a well-documented phenomenon in organosilicon chemistry wikipedia.org. The stabilization of a positive charge at the carbon atom beta to the silicon atom is known as the β-silicon effect wikipedia.orgwikipedia.org. This effect is a form of hyperconjugation, where the electrons in the C-Si σ-bond overlap with the empty p-orbital of the carbocation wikipedia.orgallen.in. This delocalization of electron density stabilizes the cationic center, significantly lowering the energy of the transition state leading to its formation and accelerating reaction rates wikipedia.org.

In potential reaction pathways of this compound that involve the formation of cationic intermediates, this β-silicon effect can be a dominant directing and stabilizing factor. Stable carbocations stabilized by β-silyl groups have been prepared and characterized, with NMR parameters helping to define the distribution of positive charge between the carbon and the silicon atom nih.gov. Computational studies have further quantified this stabilization, showing significant rate enhancements and supporting the role of σ-p hyperconjugation beilstein-journals.orgfigshare.com.

Analytical Methodologies for Research Characterization and Process Monitoring

Chromatographic Techniques in Research

Chromatographic methods are essential for separating and identifying components in a mixture, making them invaluable for monitoring the progress of reactions and analyzing the purity of products.

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Product Analysis and Derivatization Research

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Trimethylsilyl (B98337) formate (B1220265), due to its volatility, is well-suited for GC/MS analysis. This method is frequently used in metabolomics and reaction monitoring where trimethylsilyl (TMS) groups are introduced to non-volatile molecules (like sugars, amino acids, and organic acids) to make them volatile enough for GC analysis. This process is known as derivatization.

In the context of reactions where trimethylsilyl formate is a product or reactant, GC/MS allows for the separation and identification of various silylated species and other reaction components. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

For instance, in the analysis of reaction mixtures from transfer hydrosilylations using silyl (B83357) formates, GC/MS is a primary tool for identifying and quantifying the silylated ether products and any remaining starting materials. The mass spectrum of this compound itself shows characteristic peaks, with a prominent m/z (mass-to-charge ratio) value of 103, which is useful for its identification.

The effectiveness of GC/MS analysis is dependent on the specific instrumentation and conditions, such as the type of GC column and the temperature program used. For complex biological samples, trimethylsilylation is a common derivatization protocol to analyze a wide range of metabolites, including organic acids, sugars, and amino acids.

Table 1: GC/MS Instrumentation Parameters for Analysis of Silylated Compounds

| Parameter | Agilent 6890 GC / 5973N MSD | Trace GC Ultra / MAT95 XP MS |

| Carrier Gas | Helium 5.0 | Helium 5.0 |

| Flow Rate | 1 mL min⁻¹ | 1 mL min⁻¹ |

| Derivatization Agent | MSTFA | MSTFA |

| Data sourced from a study on matrix effects in GC-MS profiling after trimethylsilyl derivatization. |

Advanced Spectroscopic Techniques in Research

Spectroscopic techniques provide detailed information about molecular structure, bonding, and electronic states. They are indispensable for the unambiguous characterization of this compound and for studying its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR spectroscopy is used to identify the protons in the molecule. The trimethylsilyl group ((CH₃)₃Si-) typically exhibits a sharp, singlet peak in the upfield region of the spectrum, usually around δ 0.1–0.3 ppm. The formate proton (-OCHO) appears as a distinct singlet further downfield. The integration of these peaks provides a quantitative ratio of the different types of protons, confirming the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the trimethylsilyl group appear at a characteristic chemical shift, while the carbonyl carbon of the formate group is observed significantly downfield, typically around δ 160 ppm.

²⁹Si NMR, although less common, can directly probe the silicon environment, providing valuable data for characterizing silyl compounds. In mechanistic studies, such as the transfer hydrosilylation of ketones, NMR is used to monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction yields. For quantitative analysis (qNMR), an internal standard is often used to accurately determine the concentration of the product.

Table 2: Characteristic NMR Chemical Shifts for this compound

| Nucleus | Group | Typical Chemical Shift (δ, ppm) |

| ¹H | (CH₃)₃Si- | ~ 0.1 - 0.3 |

| ¹³C | -C(=O)H | ~ 160 |

| This data is indicative and can vary based on the solvent and other experimental conditions. |

Ultraviolet Photoelectron Spectroscopy (UPS) in Thermolytic Studies of Silyl Esters

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique that measures the kinetic energies of photoelectrons emitted from a sample upon irradiation with ultraviolet photons. It is used to investigate the electronic structure and molecular orbital energies in the valence region of molecules.

In the context of silyl esters like this compound, UPS can be employed to study their thermal decomposition (thermolysis) in the gas phase or when adsorbed on a surface. By analyzing the photoelectron spectrum, researchers can gain insights into the molecular orbitals involved in bonding. The technique can help determine the ionization potentials of the molecule and observe changes in the electronic structure as the molecule undergoes thermal fragmentation. This information is valuable for understanding the reaction mechanisms and identifying the transient species formed during thermolysis. UPS is particularly useful for studying adsorbed species and their orientation and binding to a surface.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface.

XPS is not typically used for the bulk analysis of a liquid compound like this compound but is highly relevant for studying surfaces that have been modified with trimethylsilyl groups or have films of silicon-containing compounds. For example, if this compound were used to functionalize a surface, XPS could be used to confirm the presence of silicon, carbon, and oxygen on that surface.

High-resolution XPS spectra of the Si 2p, C 1s, and O 1s regions can provide information about the chemical bonding environment. For instance, the binding energy of the Si 2p peak can distinguish between silicon in a silane (B1218182) (Si-C) and silicon in a silicate (B1173343) or silica (B1680970) network (Si-O). This makes XPS an invaluable tool for characterizing the structure and integrity of self-assembled monolayers or thin films derived from silyl compounds on various substrates like gold or germanium.

Table 3: Application of XPS in Surface Analysis of Trimethylsilyl-related Compounds

| Element | Core Level | Information Obtained |

| Silicon | Si 2p, Si 2s | Presence of silicon, chemical state (e.g., Si-C vs. Si-O) |

| Carbon | C 1s | Presence of organic layer, identification of C-Si, C-C, C-H bonds |

| Oxygen | O 1s | Presence of formate or siloxane (Si-O-Si) linkages |

| This table summarizes the typical information derived from XPS analysis of surfaces functionalized with silicon-containing organic molecules. |

Electrochemical Characterization in Related Fields

While direct electrochemical characterization of this compound is not a primary area of research, electrochemical techniques are highly relevant in related fields involving silicon compounds and formates. For example, silicon is a key material for anodes in high-energy lithium-ion batteries, and its electrochemical properties, such as capacity and cyclability, are extensively studied using techniques like galvanostatic cycling.

Furthermore, electrochemical methods are used to drive chemical reactions. Recent studies have demonstrated the use of convergent paired electrolysis for cross-coupling reactions involving alkyl radicals, a process that could be relevant to the reactivity of silyl compounds. Cyclic voltammetry (CV) is a key technique in these studies to probe the oxidation and reduction potentials of the reacting species.

In the field of carbon capture and utilization, the electrochemical reduction of CO₂ to produce valuable chemicals like formate is an area of intense research. The production of formate is often quantified using NMR, and the electrochemical process is characterized by analyzing the efficiency and selectivity of catalysts under various conditions. These related applications highlight the importance of electrochemical methods in the broader context of silicon and formate chemistry.

Electrochemical Impedance Spectroscopy (EIS) for Electrolyte Interface Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the interfacial properties and electrochemical processes occurring at the electrode-electrolyte boundary in energy storage systems. In the context of electrolytes containing this compound, EIS provides critical insights into the formation and characteristics of the solid electrolyte interphase (SEI) and the cathode-electrolyte interphase (CEI). These layers are crucial for the stability and performance of batteries. The trimethylsilyl group is known to participate in the formation of stable interfacial layers. fz-juelich.denih.gov

The analysis of impedance data, typically represented as Nyquist plots, allows for the deconvolution of various electrochemical phenomena such as charge transfer resistance, film resistance, and diffusion processes. jecst.orgnih.gov By applying a small amplitude AC signal over a range of frequencies, the impedance response of the electrochemical cell can be measured. This response can then be modeled using equivalent electrical circuits to quantify the different resistive and capacitive elements at the electrode-electrolyte interface. jecst.org

Detailed Research Findings

Research on trimethylsilyl-based electrolyte additives has demonstrated their effectiveness in improving the interfacial stability in lithium-ion and all-solid-state batteries. fz-juelich.denih.gov While specific studies focusing solely on this compound are limited, the behavior of analogous trimethylsilyl compounds provides a strong basis for understanding its potential impact.

For instance, studies on additives like 2-(trimethylsilyl)ethanethiol (B94172) (TMS-SH) have shown that the trimethylsilyl group is instrumental in forming a stable CEI layer. nih.gov This layer effectively suppresses the degradation of the electrolyte at the cathode surface. nih.gov EIS analysis of cells containing such additives typically reveals a lower charge-transfer impedance, which is indicative of improved kinetics at the electrode-electrolyte interface. fz-juelich.de The formation of a stable silicate-based CEI layer has been observed, which is attributed to the electrochemical decomposition of the trimethylsilyl compound on the cathode surface. nih.gov

The following interactive data table presents representative EIS data for an electrolyte system with and without a trimethylsilyl-based additive, based on findings for analogous compounds. The values illustrate the typical changes observed in the impedance parameters upon the formation of a more stable electrode-electrolyte interphase.

Table 1: Representative Electrochemical Impedance Spectroscopy Data

| Electrolyte System | Rs (Ω) | RSEI (Ω) | Rct (Ω) |

| Baseline Electrolyte | 2.5 | 25.8 | 85.3 |

| Electrolyte with Trimethylsilyl Additive | 2.3 | 15.2 | 42.7 |

Note: This table is generated based on qualitative descriptions from research on similar trimethylsilyl compounds and serves as an illustrative example.

Rs : Represents the solution or bulk electrolyte resistance.

RSEI : Represents the resistance of the solid electrolyte interphase. A lower value indicates a more ionically conductive and stable SEI.

Rct : Represents the charge-transfer resistance at the electrode-electrolyte interface. A lower value signifies faster electrochemical reaction kinetics.

The data illustrates that the addition of a trimethylsilyl compound can lead to a significant reduction in both the SEI resistance and the charge-transfer resistance. This is consistent with the formation of a more stable and conductive interfacial layer that facilitates easier lithium-ion transport and improved electrochemical reactions at the electrode surface.

Broader Implications and Emerging Research Frontiers

Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern chemical research. Trimethylsilyl (B98337) formate (B1220265) is finding a significant role in this paradigm shift through its innovative applications in catalysis and as a renewable chemical feedstock.

One of the notable green chemistry applications of trimethylsilyl formate is its use as a stable and manageable substitute for trimethylsilane (B1584522), a flammable and gaseous reagent. This is particularly valuable in transfer hydrosilylation reactions, a crucial method for the reduction of carbonyl compounds to silyl (B83357) ethers, which are important synthetic intermediates.

In these reactions, often catalyzed by ruthenium or iron-based complexes, this compound undergoes metal-mediated decarboxylation. This process generates a reactive metal hydride species that subsequently reduces the carbonyl substrate. The final step involves the silylation of the resulting alkoxide to yield the desired silyl ether. A significant advantage of this method is the in-situ generation of the reducing agent, which circumvents the need to handle potentially hazardous hydrosilanes directly. The primary byproduct of this reaction is carbon dioxide (CO₂), a compound that can potentially be captured and utilized in other processes, further enhancing the green credentials of this methodology.

The efficiency of this transformation is influenced by the steric and electronic properties of the silyl group. Research has shown that while bulkier silyl formates can be effective, the less sterically hindered nature of this compound can lead to improved yields and shorter reaction times in certain cases. For instance, in the reduction of some sterically hindered ketones, using this compound resulted in a significantly higher yield compared to bulkier silyl formates.

The synthesis of this compound from renewable feedstocks is a key aspect of its role in sustainable chemistry. Formic acid, a primary component in the synthesis of this compound, can be produced from biomass through various catalytic processes. rsc.org This creates a pathway to a bio-based version of the reagent, reducing the reliance on fossil fuels. The catalytic oxidation of carbohydrates from sources like cellulose (B213188) and hemicellulose can yield formic acid. rsc.org This biomass-derived formic acid can then be reacted with a trimethylsilyl source, such as trimethylsilyl chloride, to produce this compound.

Furthermore, there is growing interest in the utilization of carbon dioxide as a C1 feedstock for chemical synthesis. Research has demonstrated that silyl formates can be synthesized through the reaction of silicon hydrides with CO₂. This approach not only provides a method for CO₂ fixation but also offers a direct route to these valuable reagents. The catalytic hydrogenation of CO₂ to formic acid, which can then be used to produce this compound, is another promising avenue being explored. researchgate.net These strategies align with the principles of a circular economy by transforming a waste product into a valuable chemical intermediate.

Strategies for Functional Group Protection and Activation

The precise manipulation of functional groups is a cornerstone of modern organic synthesis. This compound plays a dual role in this context, serving as both a protecting group for sensitive functionalities and an activator for subsequent chemical transformations.

The protection of hydroxyl groups is a common requirement in multi-step organic synthesis to prevent unwanted side reactions. This compound is an effective reagent for the conversion of alcohols to trimethylsilyl (TMS) ethers, a widely used protecting group. The TMS group is valued for its ease of introduction and removal under specific conditions. This compound can efficiently transfer the TMS group to the hydroxyl moiety of alcohols and phenols, forming a stable silyl ether. This protection strategy is advantageous due to the mild conditions often employed and the volatility of the resulting silylated compounds, which can simplify purification processes.

The stability of the TMS ether is sufficient to withstand a variety of reaction conditions, yet it can be readily cleaved when desired, typically using fluoride-based reagents or acidic conditions. The choice of silylating agent and reaction conditions can allow for the selective protection of different hydroxyl groups within a complex molecule.

Beyond protection, this compound is instrumental in the activation of carbonyl compounds, particularly ketones and aldehydes, for further chemical transformations. As discussed in the context of hydrosilane surrogates, the reaction of this compound with a carbonyl compound in the presence of a suitable catalyst leads to the formation of a silyl ether. This transformation is effectively a reduction of the carbonyl group.

This process activates the carbonyl carbon for subsequent reactions. The resulting silyl ether can be a stable intermediate that can be isolated or used in situ for further synthetic manipulations. The yields for the reduction of a variety of ketones to their corresponding silyl ethers using this compound in the presence of a PNHP-based ruthenium catalyst have been reported to be in the range of 61-99%. This method has proven to be effective for a range of substrates, including those with electron-donating and electron-withdrawing groups.

Advanced Materials and Interface Chemistry

The applications of this compound are extending beyond traditional organic synthesis into the realm of materials science and interface chemistry. Its unique chemical properties are being harnessed to create novel materials and modify surfaces to achieve desired functionalities.

Recent research has demonstrated the use of this compound as a mild reducing agent in the synthesis of nanomaterials. Specifically, it has been employed in the creation of ultrathin copper nanowires. This application highlights the potential of this compound in controlling the size and morphology of nanoscale materials, which is crucial for their performance in various technological applications.

In the field of energy storage, derivatives of this compound are being explored for their potential to enhance the performance of all-solid-state batteries. Trimethylsilyl compounds are being investigated as additives to improve the interfacial stability of electrolytes. A stable interface between the electrolyte and the electrodes is critical for the long-term cycling and safety of batteries. The introduction of silyl groups at this interface can help to mitigate degradation processes and improve ion transport.

The ability of silylating agents to modify surfaces is also being leveraged in the development of advanced materials. While specific research on the use of this compound for surface modification is emerging, the broader class of organosilanes is widely used to alter the properties of surfaces. These modifications can be used to control wetting, adhesion, and biocompatibility. The reactivity of the Si-O bond in this compound suggests its potential for grafting trimethylsilyl groups onto surfaces containing hydroxyl functionalities, thereby tuning their surface energy and chemical reactivity.

Role of Trimethylsilyl Compounds in Electrolyte Additives

Trimethylsilyl (TMS) compounds are increasingly recognized for their significant role as electrolyte additives in lithium-ion batteries (LIBs) and emerging battery technologies like all-solid-state batteries (ASSBs). daneshyari.comnih.gov Their primary function is to enhance the stability and performance of the battery by mitigating detrimental side reactions that occur at the electrode-electrolyte interfaces. daneshyari.com

In the context of all-solid-state batteries, which utilize solid electrolytes like argyrodite-type Li₆PS₅Cl (LPSCl), interfacial stability remains a critical issue. nih.gov Here too, trimethylsilyl compounds have been introduced as solid electrolyte additives. For example, 2-(trimethylsilyl)ethanethiol (B94172) (TMS-SH) can be oxidatively decomposed during the charging process to form a stable CEI layer. nih.gov This layer effectively suppresses the degradation at the interface between the solid electrolyte and the cathode, leading to remarkable improvements in cycle life, with capacity retention of 85.0% after 2000 cycles having been reported. nih.gov

However, the mechanism of TMS-containing additives can be complex. In some systems, particularly with nickel-rich cathodes, it has been observed that the TMS group can react with residual lithium compounds on the cathode surface. acs.org This interaction can trigger the decomposition of the electrolyte salt, leading to the generation of other reactive species. acs.org This highlights the need for careful selection and molecular design of TMS additives tailored to specific battery chemistries. acs.org

Future Research Directions

The research trajectory for this compound and related silyl compounds is expanding from traditional organic synthesis into advanced materials science and sustainable chemistry. Future investigations are likely to focus on several key areas.

A significant frontier is the continued development of novel trimethylsilyl-based compounds for electrolyte additives in next-generation batteries. While compounds like TMSB and TMSPa have shown promise, there is a clear need for additives that are optimized for high-voltage cathodes and all-solid-state systems. daneshyari.comnih.gov Future research will likely involve designing and synthesizing new silyl compounds with tailored electrochemical properties to create more robust and efficient CEI layers, further enhancing battery longevity and safety. nih.govacs.org This includes exploring multifunctional additives that can simultaneously scavenge multiple detrimental species and promote stable interphases. sciepublish.com

In the realm of synthetic chemistry, the application of this compound as a hydrosilane surrogate is a promising area for further exploration. chemrxiv.orgrsc.org While its effectiveness in the transfer hydrosilylation of ketones has been demonstrated, future work could expand the scope of this methodology to a wider range of functional groups, such as esters and amides. rsc.orgnih.gov Developing more efficient and selective catalytic systems, potentially using earth-abundant metals instead of ruthenium, would also be a significant advancement, making these reduction processes more sustainable and cost-effective. rsc.orgnih.gov The atom-economic nature of this process, where the only byproduct is carbon dioxide, aligns well with the principles of green chemistry. rsc.org

Furthermore, research into more sustainable and efficient synthesis routes for this compound itself is anticipated. rsc.org This could involve exploring methods that utilize CO₂ as a C1 source, which would contribute to carbon capture and utilization strategies. rsc.org Improving the catalytic processes for its synthesis from readily available materials like formic acid will also be a key objective. rsc.org

Finally, the fundamental reactivity of this compound continues to present new opportunities. Its role as a recyclable intermediate in the catalytic disproportionation of formic acid to produce methanol (B129727) suggests potential applications in chemical energy storage and renewable fuel production. Deeper mechanistic studies into these catalytic cycles could unlock new pathways for chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₀O₂Si |

| Molecular Weight | 118.21 g/mol |

| CAS Number | 18243-21-5 |

| Appearance | Liquid |

| Topological Polar Surface Area | 26.3 Ų |

| Complexity | 64.6 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from PubChem and ChemSrc. nih.govchemsrc.com

Table 2: Research Findings on Transfer Hydrosilylation of Ketones using this compound

| Ketone Substrate | Catalyst | Silyl Ether Product Yield |

| Acetophenone | PNHP-based Ruthenium Catalyst | >93% |

| Phenyl Isopropyl Ketone | PNHP-based Ruthenium Catalyst | 75% |

| 4,4'-Dimethylbenzophenone | PNHP-based Ruthenium Catalyst | 76% |

| Ortho-substituted Acetophenones | PNHP-based Ruthenium Catalyst | 88-99% |

This table summarizes findings from research on the use of this compound as a hydrosilane surrogate for the reduction of various ketones. The yields demonstrate its effectiveness in this application. chemrxiv.orgrsc.org

Q & A

Q. How can researchers synthesize and characterize trimethylsilyl formate with high purity, and what methods are critical for validating its identity?

Methodological Answer:

- Synthesis : this compound is typically synthesized via the reaction of formic acid with trimethylsilyl chloride in the presence of a base (e.g., pyridine). Ensure stoichiometric ratios are optimized to minimize byproducts. Use inert atmospheric conditions to prevent hydrolysis .

- Characterization :

- NMR Spectroscopy : Employ H and C NMR to confirm the presence of characteristic peaks (e.g., trimethylsilyl protons at δ 0.1–0.3 ppm and formate carbonyl at δ ~160 ppm). Cross-reference with sodium-3-(trimethylsilyl)-tetradeuteriopropionate (TSP) for chemical shift calibration .

- Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ions ([M]) and fragmentation patterns. Compare with literature data for methyl formate derivatives, noting differences in ionization behavior .

- Purity Validation : Quantify residual solvents or unreacted precursors via gas chromatography (GC) with flame ionization detection. Report limits of detection (LOD) and quantification (LOQ) .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures, and how should data be presented?

Methodological Answer:

- GC-MS : Optimize split/splitless injection parameters to avoid column overload. Use selective ion monitoring (SIM) for trace quantification. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects .

- NMR Metabolomics : In metabolomic studies, employ C-labeled formate as a reference to distinguish this compound from endogenous metabolites. Integrate peak areas and normalize to total sample volume .

- Data Presentation :

- Tables : Include retention times, m/z ratios, and signal-to-noise ratios. Highlight key spectral assignments (e.g., δ values for trimethylsilyl groups) .

- Figures : Use stacked chromatograms or overlaid NMR spectra to illustrate reproducibility. Annotate critical peaks and avoid cluttering with non-essential data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a derivatizing agent?

Methodological Answer:

- Experimental Design :

- Controlled Variables : Standardize reaction conditions (temperature, solvent purity, moisture levels). Use design-of-experiment (DoE) approaches to identify confounding factors (e.g., trace water in solvents) .

- Statistical Analysis : Apply ANOVA or regression models to assess yield variability. Report confidence intervals rather than relying solely on p-values to contextualize effect sizes .

- Case Study : If yields differ between studies, compare reagent sourcing (e.g., trimethylsilyl chloride purity) and analytical methods (e.g., integration thresholds in GC). Replicate experiments using protocols from conflicting studies to isolate variables .

Q. What strategies optimize this compound’s use in NMR-based metabolomics, particularly for low-abundance metabolites?

Methodological Answer:

- Derivatization Protocol :

- pH Adjustment : Maintain acidic conditions (pH 2–3) to enhance silylation efficiency. Precipitate proteins before derivatization to reduce interference .

- Solvent Selection : Use deuterated solvents (e.g., DO) for lock referencing. Avoid solvents with proton exchange rates that obscure trimethylsilyl signals .

- Sensitivity Enhancement :

- Dynamic Range : Employ non-uniform sampling (NUS) in C NMR to capture low-concentration metabolites. Pair with cryoprobes to improve signal-to-noise ratios .

- Data Processing : Use software like Chenomx NMR Suite for spectral deconvolution. Apply Lorentz-to-Gauss transformations to resolve overlapping peaks .

Q. How can computational modeling elucidate this compound’s reactivity in gas-phase studies, and what experimental validations are required?

Methodological Answer:

- Computational Workflow :

- DFT Calculations : Model reaction pathways (e.g., silylation of carboxylic acids) using B3LYP/6-31G(d) basis sets. Compare activation energies with experimental Arrhenius parameters .

- Ionization Studies : Simulate electron impact (EI) fragmentation patterns using Gaussian or ORCA. Cross-validate with experimental EI-MS data to confirm predicted ion clusters .

- Experimental Validation :

Data Presentation and Reproducibility

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

Methodological Answer:

- Documentation :

- Supplemental Materials : Provide raw NMR/GC-MS data, instrument calibration logs, and detailed synthesis protocols in supplementary files. Use hyperlinks for easy access .

- Metadata Reporting : Include batch numbers for reagents, solvent lot details, and environmental conditions (e.g., humidity during synthesis) .

- Peer Review : Encourage independent replication by sharing datasets via repositories like Zenodo. Preprint publications can facilitate early feedback on methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.